molecular formula C21H24BrN3O2 B289118 9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B289118
M. Wt: 430.3 g/mol
InChI Key: VTEBZNJJXIEELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound that belongs to the class of carbazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.

Mechanism of Action

The mechanism of action of 9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood. However, it has been proposed that the compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been reported to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. The compound has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in lab experiments is its high potency and selectivity against cancer cells. The compound has also been shown to have low toxicity towards normal cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of the compound using advanced techniques such as proteomics and genomics. The compound can also be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a base and a coupling agent. The resulting intermediate is then treated with 2-bromo-3-chloro-1-propanol to obtain the final product. The synthesis method has been optimized to yield high purity and good yield of the compound.

Scientific Research Applications

9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.3 g/mol

IUPAC Name

9-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C21H24BrN3O2/c1-12-7-8-18-17(9-12)16-5-4-6-19(27)21(16)24(18)10-15(26)11-25-14(3)20(22)13(2)23-25/h7-9,15,26H,4-6,10-11H2,1-3H3

InChI Key

VTEBZNJJXIEELA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=C(C(=N4)C)Br)C)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=C(C(=N4)C)Br)C)O

Origin of Product

United States

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